molecular formula C8H15NO B15365600 Allylamine, 2-(allyloxy)-N,N-dimethyl- CAS No. 63905-34-0

Allylamine, 2-(allyloxy)-N,N-dimethyl-

Cat. No.: B15365600
CAS No.: 63905-34-0
M. Wt: 141.21 g/mol
InChI Key: UPAYZLDHAWSFKJ-UHFFFAOYSA-N
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Description

Allylamine, 2-(allyloxy)-N,N-dimethyl- is an organic compound characterized by the presence of an allyloxy group and a dimethylamine group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allylamine, 2-(allyloxy)-N,N-dimethyl- can be achieved through several methods. One common approach involves the reaction of allyl alcohol with N,N-dimethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Allylamine, 2-(allyloxy)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Allylamine, 2-(allyloxy)-N,N-dimethyl- has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Allylamine, 2-(allyloxy)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit the synthesis of essential biomolecules in pathogens, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

    Allylamine: A simpler compound with similar reactivity but lacking the allyloxy and dimethylamine groups.

    N,N-Dimethylallylamine: Similar in structure but without the allyloxy group.

    2-(Allyloxy)ethylamine: Contains an allyloxy group but differs in the position of the amine group.

Uniqueness: Allylamine, 2-(allyloxy)-N,N-dimethyl- is unique due to the presence of both an allyloxy group and a dimethylamine group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Properties

CAS No.

63905-34-0

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N,N-dimethyl-2-prop-2-enoxyprop-2-en-1-amine

InChI

InChI=1S/C8H15NO/c1-5-6-10-8(2)7-9(3)4/h5H,1-2,6-7H2,3-4H3

InChI Key

UPAYZLDHAWSFKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=C)OCC=C

Origin of Product

United States

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